molecular formula C19H20N2S B2848321 2-(ethylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole CAS No. 1207026-70-7

2-(ethylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole

Cat. No.: B2848321
CAS No.: 1207026-70-7
M. Wt: 308.44
InChI Key: KGJNNOJNAFEYJS-UHFFFAOYSA-N
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Description

2-(ethylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the condensation of o-toluidine with p-tolualdehyde in the presence of an acid catalyst to form an intermediate Schiff base. This intermediate is then cyclized with ethylthioacetic acid under basic conditions to yield the desired imidazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

2-(ethylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylthio group can enhance lipophilicity, facilitating membrane penetration and increasing bioavailability. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(o-tolyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole
  • 2-(ethylthio)-1-(p-tolyl)-5-(m-tolyl)-1H-imidazole
  • 1-(m-tolyl)-2-(ethylthio)-5-(o-tolyl)-1H-imidazole

Uniqueness

2-(ethylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

2-ethylsulfanyl-1-(2-methylphenyl)-5-(4-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2S/c1-4-22-19-20-13-18(16-11-9-14(2)10-12-16)21(19)17-8-6-5-7-15(17)3/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJNNOJNAFEYJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC=CC=C2C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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